molecular formula C5H6N2O3S B008420 6-aminopyridine-2-sulfonic Acid CAS No. 109682-22-6

6-aminopyridine-2-sulfonic Acid

Cat. No.: B008420
CAS No.: 109682-22-6
M. Wt: 174.18 g/mol
InChI Key: DPMMQOBPBUIBQW-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-sulfonic acid is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a sulfonic acid group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridine-2-sulfonic acid typically involves the nitration of pyridine followed by reduction and sulfonation. One common method starts with the nitration of pyridine to form 3-nitropyridine. This is followed by a reduction step to convert the nitro group to an amino group, yielding 3-aminopyridine. Finally, sulfonation at the 2nd position produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-2-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-aminopyridine-2-sulfonic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyridine-2-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination enhances its solubility, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

6-aminopyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMMQOBPBUIBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376544
Record name 6-aminopyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109682-22-6
Record name 6-aminopyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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